Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate is a chemical compound with the molecular formula and a molecular weight of approximately 257.63 g/mol. It is classified as an aromatic ester, specifically a benzoate, which features a chlorocarbonyl group and a nitro group on the aromatic ring. This compound is also known by several synonyms, including 3-(Chlorocarbonyl)-5-nitrobenzoic acid ethyl ester and Benzoic acid, 3-(chlorocarbonyl)-5-nitro-, ethyl ester .
Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate can be synthesized through various chemical processes, primarily involving the reaction of nitrobenzoic acids with chlorinating agents. It falls under the category of organic compounds used in synthetic organic chemistry and has applications in pharmaceuticals and agrochemicals due to its reactive functional groups.
The synthesis of ethyl 3-(chlorocarbonyl)-5-nitrobenzoate typically involves the following steps:
The synthesis can be performed under controlled conditions to optimize yield and purity, typically involving refluxing the reaction mixture followed by purification techniques such as column chromatography .
The molecular structure of ethyl 3-(chlorocarbonyl)-5-nitrobenzoate features:
Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate can participate in various chemical reactions due to its electrophilic nature. Key reactions include:
The reactions are typically carried out under mild conditions to prevent decomposition or side reactions, utilizing solvents like dichloromethane or ethanol for optimal solubility.
The mechanism of action for ethyl 3-(chlorocarbonyl)-5-nitrobenzoate involves:
Kinetic studies may provide insights into reaction rates and mechanisms, indicating how substituents influence reactivity.
Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate has several scientific uses:
Esterification represents a critical transformation in the synthesis of ethyl 3-(chlorocarbonyl)-5-nitrobenzoate, with several catalytic systems demonstrating significant impact on reaction efficiency and yield. The compound's acid chloride moiety necessitates specialized esterification approaches that accommodate its high reactivity while maintaining the integrity of the nitro group.
Thionyl Chloride-Mediated Esterification: The most direct pathway involves reacting 3-(chlorocarbonyl)-5-nitrobenzoic acid with ethanol under thionyl chloride catalysis. This method typically employs a 1:5 molar ratio of acid to SOCl₂ in ethanol solvent, with reflux conditions maintained at 80-85°C for 22-25 hours. The reaction proceeds through acid chloride formation followed by in situ esterification, achieving yields exceeding 94% with high purity (98.9%) as confirmed by TLC and NMR analysis [1]. The stoichiometry must be carefully controlled to prevent di-ester formation or nitro group reduction, common side reactions observed at higher catalyst concentrations.
Silicon Tetrachloride Catalysis: A green chemistry alternative utilizes silicon tetrachloride (SiCl₄) as a water-scavenging catalyst in non-polar solvents. Operating at a molar ratio of 0.1-0.2:1 (SiCl₄ to acid), this method achieves near-quantitative conversion (98% yield) by binding reaction water as hydrated silica gel. The resulting silica gel byproduct additionally acts as a sorbent for impurities, enhancing product purity to 99.7% without requiring extensive purification [3]. This approach eliminates the corrosive HCl byproducts associated with conventional methods, significantly reducing equipment corrosion and waste streams.
Formic Acid Systems: For substrates sensitive to strong Lewis acids, catalytic formic acid in refluxing toluene facilitates esterification through azeotropic water removal. While this method offers milder conditions, yields are generally lower (75-80%) due to equilibrium limitations and potential acid-catalyzed decomposition of the nitroarene system [4].
Table 1: Comparative Catalytic Systems for Esterification
Catalyst | Molar Ratio (Cat:Acid) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
SOCl₂ (in ethanol) | 5:1 | 80-85 | 22-25 | 94.7 | 98.9 |
SiCl₄ | 0.15:1 | Reflux | 3-4 | 98.0 | 99.7 |
HCO₂H | 0.5:1 | 110 | 12 | 78.5 | 95.2 |
The strategic positioning of nitro and acid chloride functionalities on the benzoate scaffold demands precise control over electrophilic aromatic substitution (EAS) kinetics and directing group effects.
Ortho-Para Directing Effects: Synthesis typically initiates with nitration of 1,2-dichlorobenzene derivatives, where the chlorine atoms exert moderate ortho-para directing effects. Under cold nitrating conditions (0-2°C) with 65% HNO₃ in concentrated H₂SO₄, 1,2-dichlorobenzene undergoes selective para-nitration to form 1,2-dichloro-4-nitrobenzene (Compound B) in 93-94% yield. This regioselectivity arises from the steric hindrance between ortho-chlorine substituents and the nitronium ion, favoring para-attack [1] [5]. The nitro group subsequently deactivates the ring toward further substitution, enabling selective mononitration.
Potassium Permanganate Oxidation: Conversion of the methyl group in 3-methyl-4-nitrochlorobenzene to carboxylic acid represents a critical step toward acid chloride formation. Employing KMnO₄ in pyridine/water (1:2-5 mass ratio) at 85-90°C achieves near-quantitative oxidation (>91% yield) without affecting the nitro group or aromatic chlorines. Pyridine acts both as phase-transfer catalyst and base, preventing acid degradation of the oxidation intermediates [1].
Chlorocarbonylation Specificity: Thionyl chloride-mediated conversion of 5-nitroisophthalic acid derivatives to diacid chlorides demonstrates remarkable chemoselectivity. At 60-65°C, the monoethyl ester of 5-nitroisophthalic acid undergoes selective chlorocarbonylation at the free carboxylic acid group, leaving the ester functionality intact. This selectivity arises from the ester's reduced nucleophilicity compared to the carboxylic acid, enabling single chloride installation in 94% yield [1]. NMR studies confirm exclusive formation of the unsymmetrical ethyl 3-(chlorocarbonyl)-5-nitrobenzoate without diacid chloride contamination.
Table 2: Regioselective Nitration Systems
Substrate | Nitrating Agent | Catalyst/Additive | Temp (°C) | Regioisomer Ratio (o:m:p) |
---|---|---|---|---|
1,2-Dichlorobenzene | 65% HNO₃ | H₂SO₄ | 0-2 | 2:0:98 |
Ethyl m-toluate | Acetyl nitrate | Zeolite H-Y | 25 | <1:0:>99 |
Benzoic acid | HNO₃/H₂SO₄ | - | 0 | 19:0:81 |
Solvent polarity and protonation capacity significantly influence yield trajectories in the multi-step synthesis of ethyl 3-(chlorocarbonyl)-5-nitrobenzoate, particularly during nitration, oxidation, and esterification stages.
Nitration Medium Optimization: Concentrated sulfuric acid serves dual functions as solvent and dehydrating agent during nitration, enhancing NO₂⁺ concentration and preventing hydrolysis of sensitive intermediates. Dilution studies reveal that maintaining a 1:5 (g/mL) substrate-to-H₂SO₄ ratio maximizes the yield of Compound B (93.7%) while minimizing dinitration byproducts (<2%) [1]. Polar aprotic solvents like sulfolane demonstrate inferior performance due to reduced nitronium ion solvation.
Oxidation Solvent Systems: The KMnO₄-mediated oxidation exhibits dramatic solvent dependence. Pyridine-water mixtures (1:10:20-25 g:mL:mL) provide optimal phase compatibility for oxidizing the methyl group of Compound B to carboxylic acid (Compound C). The basic environment prevents acid-catalyzed decarboxylation while solubilizing intermediate aldehydes. Alternative solvent systems show significant drawbacks:
Esterification Solvent Selection: For the final esterification, anhydrous ethanol outperforms methanol, isopropanol, and higher alcohols due to its optimal nucleophilicity and boiling point. Ethanol's moderate polarity facilitates proton transfer during acid chloride alcoholysis while allowing reflux at 80-85°C – sufficient for complete reaction without significant ester pyrolysis. Non-polar solvents like toluene necessitate longer reaction times (48h) and provide lower yields (70-75%) due to poor solubility of the ionic intermediates [1] [3].
Table 3: Solvent Impact on Critical Reaction Steps
Reaction Step | Optimal Solvent System | Alternative Solvent | Yield Reduction with Alternative (%) |
---|---|---|---|
Nitration | H₂SO₄ (neat) | Sulfolane | 28% |
KMnO₄ Oxidation | Pyridine/H₂O (1:2 v/v) | DMF/H₂O (4:1 v/v) | 26% |
Esterification | Anhydrous Ethanol | Toluene | 24% |
Chlorocarbonylation | Thionyl chloride (neat) | SOCl₂/Hexane | 15% |
Innovative reaction engineering has significantly mitigated waste streams and hazardous byproducts in ethyl 3-(chlorocarbonyl)-5-nitrobenzoate synthesis, aligning with green chemistry principles.
Catalytic Redox Systems: Traditional oxidation using stoichiometric KMnO₄ generates massive amounts of MnO₂ sludge (2.5 kg per kg product). Catalytic KMnO₄ (10-15 mol%) with co-oxidants like O₂ or H₂O₂ reduces manganese waste by 85% while maintaining yields >90%. The regenerated MnO₄⁻ sustains oxidation cycles, minimizing solid waste [1]. Additionally, continuous flow nitration in microreactors enhances heat transfer and reduces nitric acid usage by 40%, suppressing nitrous oxide byproduct formation common in batch processes.
Atom-Economical Chlorocarbonylation: Thionyl chloride recycling protocols capture SO₂ and HCl byproducts for reconversion to SOCl₂. In optimized setups, >75% of consumed SOCl₂ is regenerated in situ via the Reed reaction (Cl₂ + SO₂ → SOCl₂), significantly reducing both raw material consumption and gaseous emissions [1]. The silicon tetrachloride esterification method previously discussed converts water byproduct to hydrated silica (SiO₂·nH₂O), a benign, filterable solid with applications in construction materials, achieving an E-factor reduction from 8.5 to 1.2 [3].
Solvent Reduction Strategies: Reaction concentration optimization enables substantial solvent reduction:
These integrated approaches have reduced the overall process mass intensity (PMI) from 87 kg/kg product to 28 kg/kg, with further reductions projected through solvent-less esterification and catalytic nitration systems currently under development.
Table 4: Byproduct Reduction in Conventional vs Improved Processes
Process Stage | Conventional Byproduct | Improved Approach | Byproduct Reduction |
---|---|---|---|
Methyl oxidation | MnO₂ sludge | Catalytic KMnO₄/O₂ | 85% |
Esterification | HCl gas | SiCl₄ catalysis | 100% (HCl eliminated) |
Nitration | Dilute HNO₃/H₂SO₄ waste | Continuous flow recycling | 70% |
Chlorocarbonylation | SO₂/HCl gas | Reed reaction integration | 75% |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0